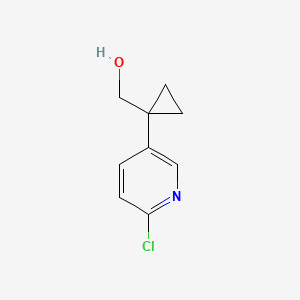

![molecular formula C13H14N4O5 B2784086 ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate CAS No. 899997-28-5](/img/structure/B2784086.png)

ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

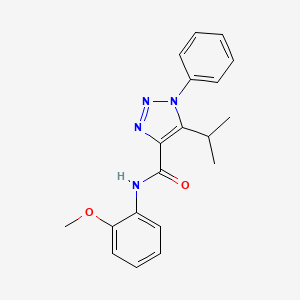

Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a purine derivative and has been found to exhibit a wide range of biological activities.

Scientific Research Applications

- The stability of the N-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (N-Dde) group in this compound allows its successful incorporation into solid-phase methodologies . Researchers use it as a building block for peptide synthesis and other solid-phase reactions.

- Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate has been investigated as a feed additive. It significantly enhances growth performance in animals such as cattle, sheep, poultry, fish, and shrimp . It improves feed efficiency, lean meat production, and reproductive performance.

- Ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate derivatives have been tested for antibacterial activity . Further research is needed to explore their potential in combating bacterial infections.

- The Fischer indole synthesis using ethyl 2-(1,7-dimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate as a precursor yields tricyclic indole compounds . These indoles have diverse applications in medicinal chemistry and natural product synthesis.

Solid-Phase Synthesis

Growth Promotion in Livestock and Poultry

Antibacterial Activity

Indole Synthesis

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets by forming covalent bonds, altering the target’s function .

Biochemical Pathways

Given its complex structure, it’s likely that it could interact with multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, certain conditions may enhance or inhibit the compound’s interaction with its targets .

properties

IUPAC Name |

ethyl 2-(4,7-dimethyl-1,3-dioxopurino[8,7-b][1,3]oxazol-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O5/c1-4-21-8(18)6-17-11(19)9-10(15(3)13(17)20)14-12-16(9)5-7(2)22-12/h5H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEOJRASZCKMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16810791 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)

![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2784018.png)

![(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one](/img/structure/B2784019.png)

![N~4~-(2,5-dimethoxyphenyl)-N~6~-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2784021.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2784022.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2784025.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2784026.png)